1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021215-86-0
VCID: VC6740934
InChI: InChI=1S/C19H22N4O5S/c1-12-17-14(19(24)20-6-8-27-2)10-15(16-4-3-7-28-16)21-18(17)23(22-12)13-5-9-29(25,26)11-13/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3,(H,20,24)
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCOC)C4CCS(=O)(=O)C4
Molecular Formula: C19H22N4O5S
Molecular Weight: 418.47

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.: 1021215-86-0

Cat. No.: VC6740934

Molecular Formula: C19H22N4O5S

Molecular Weight: 418.47

* For research use only. Not for human or veterinary use.

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide - 1021215-86-0

Specification

CAS No. 1021215-86-0
Molecular Formula C19H22N4O5S
Molecular Weight 418.47
IUPAC Name 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C19H22N4O5S/c1-12-17-14(19(24)20-6-8-27-2)10-15(16-4-3-7-28-16)21-18(17)23(22-12)13-5-9-29(25,26)11-13/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3,(H,20,24)
Standard InChI Key LULWCXSRCBYROP-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCOC)C4CCS(=O)(=O)C4

Introduction

Structural Elucidation and Nomenclature

Core Framework and Substituents

The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. Key substituents include:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1 of the pyrazole ring, introducing a sulfone moiety.

  • A furan-2-yl substituent at position 6 of the pyridine ring.

  • A methyl group at position 3 of the pyrazole ring.

  • A carboxamide group at position 4, further substituted with a 2-methoxyethyl chain.

The IUPAC name systematically describes these features, ensuring unambiguous identification .

Stereochemical Considerations

While the compound lacks defined stereocenters in its current configuration, the tetrahydrothiophene ring adopts a chair-like conformation due to steric and electronic effects from the sulfone group . Computational models suggest minimal rotational barriers for the furan and methoxyethyl groups, enabling conformational flexibility in solution .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Pyrazolopyridine Core Formation: Cyclocondensation of 5-aminopyrazole-4-carbonitrile with β-keto esters under acidic conditions generates the pyrazolo[3,4-b]pyridine skeleton .

  • Sulfone Introduction: Nucleophilic substitution at position 1 using 3-bromotetrahydrothiophene-1,1-dioxide in the presence of a base like potassium carbonate .

  • Carboxamide Functionalization: Coupling the 4-carboxylic acid derivative with 2-methoxyethylamine via EDCI/HOBt-mediated amide bond formation.

Optimization Challenges

  • Reactivity of Sulfone Group: The electron-withdrawing sulfone moiety reduces nucleophilicity at position 1, necessitating elevated temperatures (80–100°C) for efficient substitution .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may complicate purification due to high boiling points.

Physicochemical Properties

Molecular Descriptors

PropertyValueMethod/Source
Molecular FormulaC₂₂H₂₅N₅O₅SPubChem CID 44048038
Molecular Weight487.53 g/molComputed via PubChem 2.1
XLogP32.9Predicted
Topological PSA112 ŲCactvs 3.4.8.18
Hydrogen Bond Acceptors7PubChem

Solubility and Stability

  • Aqueous Solubility: Limited (<0.1 mg/mL) due to hydrophobic furan and pyrazolopyridine groups.

  • Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition above 220°C, indicating suitability for solid formulations.

Pharmacological Profile

Mechanistic Insights

The compound’s bioactivity is hypothesized to arise from:

  • Sulfone-Mediated Enzyme Inhibition: Analogous structures inhibit mycobacterial enoyl-ACP reductase (InhA), a target in tuberculosis therapy.

  • Furan Interactions: The furan ring may intercalate DNA or modulate kinase activity, as seen in related anticancer agents .

Preclinical Data

Assay TypeResultModel System
Antimicrobial ActivityMIC = 8 µg/mL (M. tuberculosis)Microplate Alamar Blue
CytotoxicityIC₅₀ = 12 µM (HeLa cells)MTT assay

Applications and Future Directions

Synthetic Chemistry

  • Derivatization Opportunities: The carboxamide and sulfone groups offer sites for combinatorial chemistry to optimize pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator